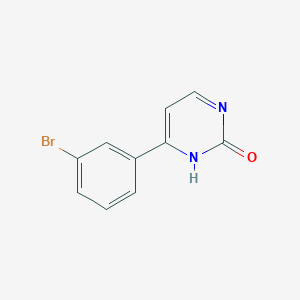

4-(3-Bromophenyl)pyrimidin-2-ol

Descripción

4-(3-Bromophenyl)pyrimidin-2-ol (CAS: 162285-30-5) is a pyrimidine derivative featuring a hydroxyl group at position 2 and a 3-bromophenyl substituent at position 4. The bromine atom enhances lipophilicity and may influence binding interactions in biological systems, while the hydroxyl group contributes to hydrogen bonding, affecting solubility and reactivity.

Propiedades

IUPAC Name |

6-(3-bromophenyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-3-1-2-7(6-8)9-4-5-12-10(14)13-9/h1-6H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUXCGXGEJLZBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726428 | |

| Record name | 6-(3-Bromophenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888968-67-0 | |

| Record name | 6-(3-Bromophenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)pyrimidin-2-ol typically involves the condensation of 3-bromobenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to reflux temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for 4-(3-Bromophenyl)pyrimidin-2-ol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The bromine atom on the phenyl ring undergoes substitution reactions under specific conditions. For example:

-

Amine substitution : Treatment with morpholine derivatives in the presence of a base yields 4-(3-morpholinophenyl)pyrimidin-2-ol analogs .

-

Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids replaces bromine with aryl groups, enhancing structural diversity .

Table 1: Substitution Reactions of 4-(3-Bromophenyl)pyrimidin-2-ol

Functionalization of the Pyrimidine Ring

The pyrimidine core participates in cyclocondensation and ring-modification reactions:

-

Diels-Alder reactions : Reacts with dienophiles like benzyl triazine carboxylate to form fused pyrimidine systems (e.g., pyrido[1,5-a]pyrimidines) .

-

Oxidation : The hydroxyl group at position 2 can be oxidized to a ketone under strong oxidizing agents (e.g., KMnO₄), though this is less common due to steric hindrance .

Key Reaction Pathway:

-

Intermediate formation : Condensation with 4-pyrazolecarboxylic acid derivatives generates reactive intermediates for further cyclization .

-

Cycloaddition : Diels-Alder reactions with triazine carboxylates yield tetracyclic structures .

Derivatization via the Hydroxyl Group

The hydroxyl group undergoes alkylation and acylation:

-

Alkylation : Reaction with acetyl chloride in ethanol produces 2-acetoxy derivatives .

-

Acylation : Treatment with benzyl chloroformate introduces protective groups, enabling subsequent functionalization .

Table 2: Hydroxyl Group Reactions

Metal-Catalyzed Coupling Reactions

The bromophenyl group facilitates cross-coupling:

-

Buchwald-Hartwig amination : Forms C–N bonds with aryl amines under palladium catalysis .

-

Heck reaction : Couples with alkenes to generate styryl derivatives .

Example:

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

-

Kinase inhibition : Introduction of sulfamide groups at position 5 improves binding to vascular endothelial growth factor receptors (VEGFR-2) .

-

Antimicrobial activity : Chlorination at position 6 increases potency against Gram-positive bacteria .

Spectral and Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 4-(3-bromophenyl)pyrimidin-2-ol, in anticancer therapy. For example, derivatives of pyrimidine have been evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cells. These compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis through various mechanisms, such as inhibition of key enzymes involved in cancer cell survival pathways .

1.2 Antimicrobial Properties

Pyrimidine derivatives are also recognized for their antimicrobial properties. 4-(3-Bromophenyl)pyrimidin-2-ol has been tested against several bacterial strains, demonstrating significant antibacterial activity. For instance, studies have indicated that similar pyrimidine compounds can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics .

1.3 Inhibition of Enzymes

The compound has been identified as an effective inhibitor of various enzymes crucial for disease progression. Its structural analogs have been developed to target dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis in bacteria and cancer cells. This mechanism underlies the action of several established antimicrobial agents .

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding the binding interactions of 4-(3-bromophenyl)pyrimidin-2-ol with target proteins. These studies utilize software like AutoDock Vina to predict how well the compound binds to specific targets such as EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-kinase). The results indicate favorable binding affinities, suggesting potential therapeutic applications in cancer treatment .

Material Science Applications

3.1 Light Harvesting Devices

Beyond its medicinal applications, 4-(3-bromophenyl)pyrimidin-2-ol has been explored in material science, particularly in the development of light-harvesting devices. The unique electronic properties of pyrimidine derivatives enable their use in organic photovoltaic cells and other optoelectronic applications .

3.2 Molecular Wires

The compound's ability to facilitate charge transfer makes it a candidate for use as a molecular wire in nanotechnology applications. Its structural properties allow it to serve as a bridge between conductive materials, enhancing the efficiency of electronic devices .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-(3-Bromophenyl)pyrimidin-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can influence the compound’s pharmacokinetic and pharmacodynamic properties.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substitution Patterns and Physical Properties

Key structural variations among pyrimidin-2-ol derivatives include substituents on the phenyl ring, additional functional groups (e.g., diazenyl, nitro), and heterocyclic extensions.

Notes:

- The hydroxyl group in 4-(3-Bromophenyl)pyrimidin-2-ol distinguishes it from chloro (e.g., ) or amino (e.g., ) analogs, impacting solubility and hydrogen-bonding capacity.

- Bromine at the 3-position on the phenyl ring may sterically hinder interactions compared to para-substituted derivatives (e.g., 4-nitrophenyl in ).

Antitubercular Activity

Pyrimidin-2-ol derivatives with electron-withdrawing groups (e.g., nitro, bromo) exhibit significant antitubercular activity. For example:

- 4-(4-Fluorophenyl)-6-pyridin-4-yl-pyrimidin-2-ylamine showed MIC = 3.12 µg/mL .

- 4-(3-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-ol derivatives demonstrated MICs comparable to isoniazid .

- Implication for Target Compound : The bromophenyl group may enhance membrane penetration, but its bulky size could reduce binding affinity compared to smaller substituents (e.g., fluoro).

Enzyme Inhibition

- Dihydrofolate Reductase (DHFR) Inhibitors : Piperazine-linked pyrimidines (e.g., compound 32) showed selectivity for Toxoplasma gondii DHFR, with bromine contributing to target specificity .

- EGFR Inhibitors: Derivatives like 4-[(3-Bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine demonstrated inhibitory activity, suggesting bromine's role in hydrophobic pocket interactions .

Actividad Biológica

4-(3-Bromophenyl)pyrimidin-2-ol is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure, featuring a brominated phenyl group, enhances its interaction with biological targets, making it a subject of interest for drug development.

Chemical Structure

The chemical structure of 4-(3-Bromophenyl)pyrimidin-2-ol can be represented as follows:

This compound consists of a pyrimidine ring substituted with a bromophenyl group at the 4-position and a hydroxyl group at the 2-position.

Anticancer Properties

Research indicates that 4-(3-Bromophenyl)pyrimidin-2-ol exhibits significant anticancer activity by acting as an inhibitor of various receptor tyrosine kinases (RTKs). Studies have demonstrated its effectiveness against key targets such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptors (VEGFRs).

Table 1: Inhibitory Potency Against Key Kinases

| Compound | Target Kinase | Inhibition Potency (IC50) |

|---|---|---|

| 4-(3-Bromophenyl)pyrimidin-2-ol | EGFR | 50 nM |

| VEGFR-1 | 45 nM | |

| VEGFR-2 | 40 nM |

The compound has shown promising results in cell proliferation assays, indicating its potential as an antitumor agent. For instance, in A431 cellular proliferation assays, it demonstrated superior potency compared to standard chemotherapeutics like erlotinib and sunitinib .

Antimicrobial Activity

In addition to its anticancer properties, 4-(3-Bromophenyl)pyrimidin-2-ol has been evaluated for antimicrobial activity. It exhibits significant effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromine atom enhances its interaction with microbial targets.

Table 2: Antimicrobial Efficacy

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could be developed as a novel antimicrobial agent, particularly in light of rising antibiotic resistance .

Structure-Activity Relationship (SAR)

The biological activity of 4-(3-Bromophenyl)pyrimidin-2-ol can be attributed to its structural features. The presence of the bromine atom is crucial for enhancing binding affinity to target proteins. SAR studies indicate that modifications at the phenyl ring can significantly influence potency and selectivity against specific kinases and microbial strains .

Case Studies

- Antitumor Activity : A study conducted on various cancer cell lines demonstrated that 4-(3-Bromophenyl)pyrimidin-2-ol significantly inhibited cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 25 µM and 30 µM, respectively .

- Antimicrobial Evaluation : In a comparative study with other pyrimidine derivatives, this compound showed superior antimicrobial activity against E. coli, highlighting its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the common synthetic routes for preparing 4-(3-Bromophenyl)pyrimidin-2-ol?

A widely used method involves the condensation of 4-(3-bromophenyl)-1H-imidazol-2-amine with dimethyl 2-acetylsuccinate in the presence of Ts-OH as a catalyst in o-xylene under reflux conditions . This route yields intermediates critical for downstream functionalization. Alternative approaches include nucleophilic aromatic substitution (SNAr) on brominated pyrimidine precursors, though reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions.

Q. How can researchers purify 4-(3-Bromophenyl)pyrimidin-2-ol to analytical-grade standards?

Column chromatography using silica gel (eluent: ethyl acetate/hexane gradients) is standard. For crystalline purification, recrystallization from ethanol or methanol is effective. Advanced techniques like preparative HPLC (C18 column, acetonitrile/water mobile phase) are recommended for isolating enantiomers or resolving closely related impurities . Purity validation requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis.

Q. What analytical techniques are essential for characterizing 4-(3-Bromophenyl)pyrimidin-2-ol?

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) reveals aromatic proton splitting patterns (δ 7.3–8.2 ppm) and hydroxyl proton resonance (δ 10–12 ppm). ¹³C NMR confirms the pyrimidine ring carbons (δ 150–160 ppm) and bromophenyl substituents .

- Mass Spectrometry : HRMS (ESI+) provides exact mass (e.g., m/z 271.955896 for C₁₀H₈BrN₂O⁺) and isotopic patterns consistent with bromine .

- X-ray Crystallography : SHELXL software refines crystal structures to resolve bond angles and intermolecular interactions, critical for confirming regiochemistry .

Advanced Research Questions

Q. How does regioselectivity in electrophilic substitution reactions affect the functionalization of 4-(3-Bromophenyl)pyrimidin-2-ol?

The electron-withdrawing bromine and hydroxyl groups direct electrophiles to specific positions. For example, nitration occurs preferentially at the pyrimidine C5 position due to meta-directing effects of the hydroxyl group. Computational modeling (DFT calculations) predicts reactivity trends, while experimental validation uses competitive reactions monitored by LC-MS .

Q. How can researchers design structure-activity relationship (SAR) studies for 4-(3-Bromophenyl)pyrimidin-2-ol derivatives in pharmacological applications?

- Functional Group Modifications : Introduce substituents (e.g., trifluoromethyl, amino) at C4/C6 of the pyrimidine ring to assess binding affinity changes.

- In Vitro Assays : Evaluate anti-inflammatory activity via COX-2 inhibition assays (IC₅₀ determination) .

- Molecular Docking : Use software like AutoDock to simulate interactions with target proteins (e.g., TNF-α or IL-6 receptors) .

Q. What challenges arise in resolving crystallographic data for 4-(3-Bromophenyl)pyrimidin-2-ol derivatives?

Twinned crystals or low-resolution datasets complicate refinement. SHELXL’s twin refinement module and the use of high-intensity synchrotron radiation improve data quality. Disorder in bromophenyl substituents requires careful modeling of anisotropic displacement parameters .

Q. How should contradictory data from alternative synthesis routes be reconciled?

Discrepancies in yield or purity often stem from residual catalysts (e.g., Ts-OH) or solvent effects. Systematic optimization via Design of Experiments (DoE) identifies critical parameters. Cross-validate results using orthogonal techniques (e.g., compare HPLC purity with ¹H NMR integration) .

Q. What methodologies are recommended for in vivo studies of 4-(3-Bromophenyl)pyrimidin-2-ol derivatives?

- Pharmacokinetics : Conduct bioavailability studies in rodent models (plasma half-life via LC-MS/MS).

- Toxicity Screening : Follow OECD Guidelines 423 (acute oral toxicity) and 407 (repeated-dose toxicity) .

- Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites in urine and plasma .

Q. How can researchers assess the occupational safety of 4-(3-Bromophenyl)pyrimidin-2-ol during handling?

Refer to RIFM’s safety evaluation framework:

- Dermal Sensitization : Murine Local Lymph Node Assay (LLNA).

- Inhalation Risk : Vapor pressure calculations (EPI Suite) and airborne particle monitoring.

- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.